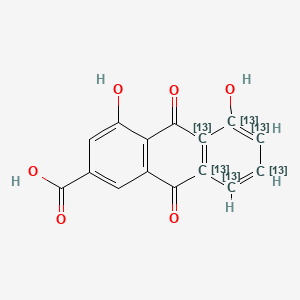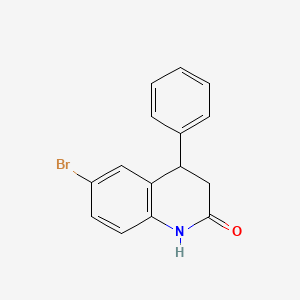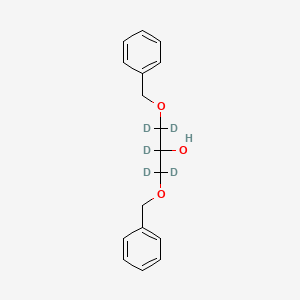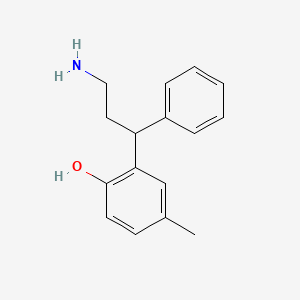
rac Didesisopropyl Tolterodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Didesisopropyl Tolterodine is a metabolite of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of urinary incontinence. The compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . It is known for its role in research and development, particularly in the study of muscarinic receptors and their antagonists.
准备方法
The synthesis of rac Didesisopropyl Tolterodine involves the chemical modification of tolterodine. One common method includes the reaction of tolterodine with specific reagents to remove the isopropyl groups, resulting in the formation of this compound . The reaction conditions typically involve the use of solvents and catalysts to facilitate the removal of the isopropyl groups. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
化学反应分析
rac Didesisopropyl Tolterodine undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
科学研究应用
rac Didesisopropyl Tolterodine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of muscarinic receptor antagonists.
Biology: Employed in the study of cellular and molecular mechanisms involving muscarinic receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of tolterodine and its metabolites.
Industry: Utilized in the development of new drugs and therapeutic agents targeting muscarinic receptors
作用机制
rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .
相似化合物的比较
rac Didesisopropyl Tolterodine is similar to other muscarinic receptor antagonists, such as tolterodine and its active metabolite, 5-hydroxymethyltolterodine. it is unique in its specific chemical structure and the absence of isopropyl groups. This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Similar compounds include:
Tolterodine: The parent compound, used in the treatment of urinary incontinence.
5-Hydroxymethyltolterodine: An active metabolite of tolterodine with similar pharmacological effects.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
属性
IUPAC Name |
2-(3-amino-1-phenylpropyl)-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARZVSGZSQUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675838 |
Source


|
| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189501-90-3 |
Source


|
| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was 2-(3-Amino-1-phenylpropyl)-4-methylphenol identified as a degradation product of Tolterodine Tartrate?
A1: During stability testing of Tolterodine Tartrate formulations under stressed conditions (40°C/75% RH, 3 months), an unknown impurity was detected using a stability-indicating RP-UPLC method. [] This method demonstrated good resolution between Tolterodine, its known impurities, and the unknown degradation product. The unknown impurity was then isolated using preparative HPLC and characterized using mass spectrometry and NMR spectroscopy. Analysis of the spectral data allowed for the structural elucidation of the impurity, identifying it as 2-(3-Amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl Tolterodine). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)

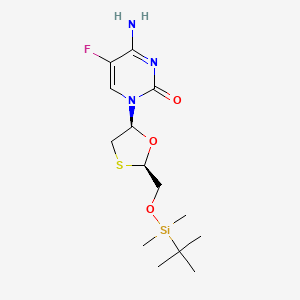
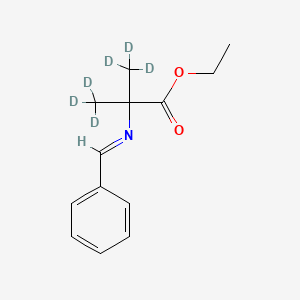
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
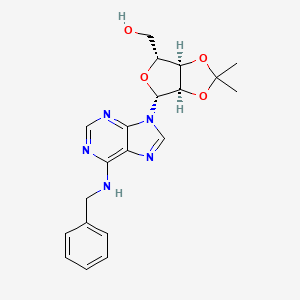
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
